molecular formula C14H15N3O4S B12795332 Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- CAS No. 65036-63-7

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-

Cat. No.: B12795332
CAS No.: 65036-63-7
M. Wt: 321.35 g/mol
InChI Key: ALHSIVDCLWYDSD-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- is an aromatic sulfonic acid derivative. It is characterized by the presence of a benzenesulfonic acid group attached to an azo compound, which includes a 4-amino-5-methoxy-2-methylphenyl group. This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- typically involves the diazotization of 4-amino-5-methoxy-2-methylaniline followed by azo coupling with benzenesulfonic acid. The reaction conditions often require acidic environments, such as hydrochloric acid, to facilitate the diazotization process. The azo coupling reaction is usually carried out in an alkaline medium to ensure the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and azo coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions to introduce various substituents.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.

    Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-amino-: Similar in structure but lacks the azo group.

    p-Toluenesulfonic acid: Contains a methyl group instead of the azo and methoxy groups.

    Sulfanilic acid: Another sulfonic acid derivative with an amino group but without the azo linkage.

Uniqueness

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- is unique due to its combination of sulfonic acid and azo functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it particularly valuable in applications requiring specific interactions with biological molecules or in synthetic chemistry for the production of complex organic compounds.

Properties

CAS No.

65036-63-7

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C14H15N3O4S/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)

InChI Key

ALHSIVDCLWYDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)N

Origin of Product

United States

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